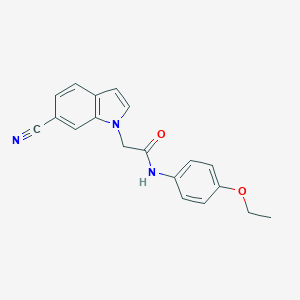![molecular formula C18H21N3O5S B296215 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide](/img/structure/B296215.png)
4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide, also known as MNS or MLN-4760, is a chemical compound that has been extensively studied for its potential use in scientific research applications.
Wissenschaftliche Forschungsanwendungen
4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide has been studied for its potential use in various scientific research applications. One area of interest is its potential as an inhibitor of proteasome activity. Proteasomes are responsible for degrading proteins in cells, and inhibition of proteasome activity has been shown to have potential therapeutic effects in cancer treatment. 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide has been shown to inhibit proteasome activity and induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide involves its ability to inhibit proteasome activity. Proteasomes are responsible for degrading proteins in cells, and inhibition of proteasome activity can lead to the accumulation of damaged or misfolded proteins, ultimately leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide have been extensively studied. In addition to its ability to inhibit proteasome activity, 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. Additionally, 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide has been shown to have anti-inflammatory effects and may have potential use in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide in lab experiments is its ability to inhibit proteasome activity, which can be useful in studying the role of proteasomes in various cellular processes. Additionally, 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide has been shown to have potential therapeutic effects in cancer treatment, making it a promising compound for further research. However, one limitation of using 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide in lab experiments is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are several future directions for research on 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide. One area of interest is its potential use in combination with other chemotherapy drugs to enhance their efficacy. Additionally, further research is needed to determine the optimal concentration and dosing regimen for 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide in different cell types. Finally, the potential use of 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide in the treatment of autoimmune diseases warrants further investigation.
Synthesemethoden
The synthesis of 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide involves a series of chemical reactions. One method involves the reaction of 4-aminobenzoic acid with N-methylglycine methyl ester to produce N-methyl-N-((4-aminobenzoyl)amino)glycine methyl ester. This compound is then reacted with 4-methoxy-3-methylbenzenesulfonyl chloride to produce 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide.
Eigenschaften
Molekularformel |
C18H21N3O5S |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
4-[[2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetyl]amino]benzamide |
InChI |
InChI=1S/C18H21N3O5S/c1-12-10-15(8-9-16(12)26-3)27(24,25)21(2)11-17(22)20-14-6-4-13(5-7-14)18(19)23/h4-10H,11H2,1-3H3,(H2,19,23)(H,20,22) |
InChI-Schlüssel |
PBNOYPQVXVIKBH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)C(=O)N)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)C(=O)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296133.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B296134.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B296135.png)
![6-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296137.png)
![6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296138.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B296140.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B296142.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B296143.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B296144.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B296145.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide](/img/structure/B296147.png)

![methyl 1-[2-(diethylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B296151.png)
![methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B296152.png)